molecular formula C21H23Br2N3O5 B11557490 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide

Cat. No.: B11557490
M. Wt: 557.2 g/mol
InChI Key: KRIFTHVJLNKCLY-DHRITJCHSA-N
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Description

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydrazinylidene, phenoxy, and butanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxyacetyl hydrazine intermediate: This step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid to form 2,4-dibromo-5-methylphenoxyacetic acid, which is then converted to its corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with (E)-3-buten-2-one to form the hydrazinylidene intermediate.

    Final coupling: The hydrazinylidene intermediate is coupled with 2,5-dimethoxyaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazinylidene group to a hydrazine group.

    Substitution: The bromine atoms in the phenoxy ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Phenoxy derivatives with substituted groups.

Scientific Research Applications

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{2-[(2,4-dichloro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
  • (3E)-3-{2-[(2,4-difluoro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide

Uniqueness

The uniqueness of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide lies in its specific bromine substitutions, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C21H23Br2N3O5

Molecular Weight

557.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2,5-dimethoxyphenyl)butanamide

InChI

InChI=1S/C21H23Br2N3O5/c1-12-7-19(16(23)10-15(12)22)31-11-21(28)26-25-13(2)8-20(27)24-17-9-14(29-3)5-6-18(17)30-4/h5-7,9-10H,8,11H2,1-4H3,(H,24,27)(H,26,28)/b25-13+

InChI Key

KRIFTHVJLNKCLY-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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